molecular formula C18H26ClN3O3 B000966 Prucalopride CAS No. 179474-81-8

Prucalopride

Cat. No. B000966
M. Wt: 367.9 g/mol
InChI Key: ZPMNHBXQOOVQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prucalopride is a novel enterokinetic compound, the first representative of the benzofuran class, characterized primarily by its selective agonist action on 5-HT4 receptors. This pharmacological profile establishes prucalopride as a potent, selective, and specific 5-HT4 receptor agonist, which does not exhibit anti-cholinergic, anticholinesterase, or nonspecific inhibitory activity. It's devoid of antagonism towards 5-HT2A, 5-HT2B, and 5-HT3 receptors, or motilin or CCK(1) receptors, making it an important drug for treating intestinal motility disorders (Briejer et al., 2001).

Scientific Research Applications

  • Esophageal Acid Exposure and Gastric Emptying : Prucalopride decreases esophageal acid exposure and accelerates gastric emptying in healthy subjects, suggesting its potential in managing gastroesophageal reflux disease and related conditions (Kessing et al., 2014).

  • Chronic Idiopathic Constipation : It is effective in improving colonic motility, decreasing colonic transit time, and increasing complete spontaneous bowel movements in patients with chronic idiopathic constipation (Vijayvargiya & Camilleri, 2019). Prucalopride is especially beneficial for treating chronic constipation, particularly in females who respond poorly to laxatives, and has a favorable safety profile (Tack & Corsetti, 2012).

  • Stimulating Colonic Transit : Prucalopride selectively stimulates colonic transit, partly by stimulating proximal colonic emptying, without altering gastric or small bowel transit in healthy human subjects (Bouras et al., 1999).

  • Quality of Life and Patient Satisfaction : The drug significantly improves bowel function, health-related quality of life, patient satisfaction, and constipation-related symptoms in patients with chronic constipation (Keating, 2013).

  • Electrophysiological Effects : Prucalopride increases L-type Ca2+ current and action potential duration in human atrial myocytes, but does not induce abnormal depolarizations, which is important for understanding its cardiovascular safety profile (Pau et al., 2005).

  • Pediatric Application : In children with functional constipation, Prucalopride oral solution showed favorable efficacy and tolerability (Winter et al., 2013).

  • Gastroparesis and Chronic Constipation : Prucalopride is an effective and safe option for treating these conditions, and has the potential to be a useful and versatile option for treating gastrointestinal diseases (Hong, 2021).

  • Gender Differences in Efficacy : Prucalopride is efficacious and safe in treating chronic constipation in both men and women, with no significant differences in efficacy and safety outcomes between genders (Camilleri et al., 2016).

  • Overall Effectiveness and Safety : Prucalopride is an effective, although expensive, drug for the treatment of primary and secondary forms of constipation, and other clinical conditions associated with constipation (Bassotti, Usai Satta, & Bellini, 2019). It also accelerates transit through the stomach, small bowel, and colon in patients with constipation unassociated with a rectal evacuation disorder (Bouras et al., 2001).

Safety And Hazards

Prucalopride may cause serious side effects including unusual changes in mood or behavior, ongoing or worsening depression, and thoughts about suicide or hurting yourself . It is generally well tolerated in patients with chronic constipation, with the most commonly reported adverse events being headache, nausea, abdominal pain, and diarrhea .

Future Directions

Prucalopride is an important option for use in patients with chronic constipation who have not experienced adequate relief with laxatives . Further investigation of prucalopride for imaging the active state of 5-HT4-R is worthwhile, in view of the therapeutic applications of 5-HT4 agonists for treatment of gastrointestinal motility disorders .

properties

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMNHBXQOOVQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057670
Record name Prucalopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Prucalopride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Prucalopride acts as a selective stimulator of the 5-HT4 receptors while having no interaction with hERG channel or 5-HT1 receptors which reduces significantly the cardiovascular risk found in other similar drugs. 5-HT4 receptors can be found throughout the gastrointestinal tract primarily in smooth muscle cells, enterochromaffin cells, and myenteric plexus. Its activation produces the release of acetylcholine which is the major excitatory neurotransmitter in the GI tract. Hence, prucalopride stimulates motility by interacting specifically with 5-HT4 receptors in the GI tract which causes a release of acetylcholine and further contraction of the muscle layer of the colon and relaxation of the circular muscle layer leading to the propulsion of luminal content.
Record name Prucalopride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Prucalopride

CAS RN

179474-81-8
Record name Prucalopride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179474-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prucalopride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prucalopride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prucalopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prucalopride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRUCALOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09IUW5TP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>196 ºC
Record name Prucalopride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prucalopride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Prucalopride
Reactant of Route 3
Reactant of Route 3
Prucalopride
Reactant of Route 4
Reactant of Route 4
Prucalopride
Reactant of Route 5
Reactant of Route 5
Prucalopride
Reactant of Route 6
Reactant of Route 6
Prucalopride

Citations

For This Compound
6,080
Citations
EMM Quigley - Therapeutic advances in gastroenterology, 2012 - journals.sagepub.com
… and cardiac side effects, the new agent, prucalopride, appears to be highly selective for the … In three large pivotal randomized controlled trials, prucalopride has been effective in …
Number of citations: 112 journals.sagepub.com
JE Frampton - Drugs, 2009 - Springer
… agonists; prucalopride (… of prucalopride, and reviews the clinical efficacy and tolerability of this agent in the treatment of chronic constipation. Medical literature on the use of prucalopride …
Number of citations: 56 link.springer.com
M Camilleri, R Kerstens, A Rykx… - New England Journal …, 2008 - Mass Medical Soc
Background In this 12-week trial, we aimed to determine the efficacy of prucalopride, a selective, high-affinity 5-hydroxytryptamine 4 receptor agonist, in patients with severe chronic …
Number of citations: 694 www.nejm.org
MR Briejer, JP Bosmans, P Van Daele, M Jurzak… - European journal of …, 2001 - Elsevier
Prucalopride is a novel enterokinetic compound and is the first representative of the benzofuran class. We set out to establish its pharmacological profile in various receptor binding and …
Number of citations: 171 www.sciencedirect.com
AV Emmanuel, AJ Roy, TJ Nicholls… - Alimentary …, 2002 - Wiley Online Library
… Prucalopride reduced the number of retained markers in all patients compared to placebo (P=0.004). Prucalopride … Orocaecal transit was accelerated by prucalopride, not placebo (P=…
Number of citations: 160 onlinelibrary.wiley.com
J Tack, M Van Outryve, G Beyens, R Kerstens… - Gut, 2009 - gut.bmj.com
… Both doses of prucalopride also significantly improved … Prucalopride 4 mg significantly reduced the need for straining … Both doses of prucalopride were safe and well tolerated. …
Number of citations: 428 gut.bmj.com
F Carbone, K Van den Houte, E Clevers… - Official journal of the …, 2019 - journals.lww.com
… study, we evaluated the efficacy of prucalopride to improve the gastric … However, prucalopride was also shown to enhance gastric … Our aim was to evaluate the efficacy of prucalopride in …
Number of citations: 146 journals.lww.com
A Omer, EMM Quigley - Therapeutic advances in …, 2017 - journals.sagepub.com
… One such agent is prucalopride, which has now been … have demonstrated superiority for prucalopride compared to placebo … To date, prucalopride has enjoyed a favorable safety profile …
Number of citations: 57 journals.sagepub.com
MS Sajid, M Hebbar, MK Baig, A Li… - Journal of …, 2016 - ncbi.nlm.nih.gov
… This article highlights the role of prucalopride in the management of chronic constipation … the effectiveness of prucalopride in patients with chronic constipation. Prucalopride successfully …
Number of citations: 60 www.ncbi.nlm.nih.gov
H Piessevaux, E Corazziari, E Rey… - …, 2015 - Wiley Online Library
… Randomized trials have confirmed the efficacy of prucalopride for the treatment of chronic constipation up to 12 weeks. This study aimed to assess the efficacy of prucalopride over a 24-…
Number of citations: 54 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.